molecular formula C21H27NO2 B6044156 5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE

5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE

Cat. No.: B6044156
M. Wt: 325.4 g/mol
InChI Key: SXBCUPSJRABVJR-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure It is characterized by a cyclohexane ring substituted with a dimethyl group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexane-1,3-dione derivative with a tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-DIMETHYL-2-(3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-12-7-14-9-21(5,6)22-19(15(14)8-13(12)2)18-16(23)10-20(3,4)11-17(18)24/h7-8,23H,9-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCUPSJRABVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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